Alexamorelin Met 1 is derived from modifications to natural peptides that stimulate growth hormone release. It belongs to a broader class of compounds known as peptide hormones, specifically targeting the growth hormone secretagogue receptor (GHS-R). The classification of Alexamorelin Met 1 falls under the category of peptide hormones and growth factors (S2) according to the World Anti-Doping Agency's classification system, which includes substances that can enhance athletic performance through hormonal modulation.
The synthesis of Alexamorelin Met 1 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis include:
The synthesis process requires careful control of reaction conditions and purification steps to ensure that the final product is free from impurities and by-products.
Alexamorelin Met 1 has a specific molecular structure characterized by its sequence of amino acids, which includes modifications that enhance its stability and activity. The molecular formula can be represented as , where denotes specific counts of carbon, hydrogen, nitrogen, and oxygen atoms based on its amino acid composition.
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into its conformation and interactions with receptors.
Alexamorelin Met 1 undergoes various chemical reactions typical for peptides, including hydrolysis in aqueous environments, which can lead to degradation if not properly preserved. Additionally, it may participate in receptor-mediated reactions upon binding to GHS-R:
These reactions are critical for understanding how Alexamorelin Met 1 functions biologically and its potential effects when administered.
The mechanism of action for Alexamorelin Met 1 involves its binding to growth hormone secretagogue receptors located on pituitary cells. Upon binding:
Research indicates that Alexamorelin Met 1 may have a more prolonged effect compared to other secretagogues due to its structural modifications.
Alexamorelin Met 1 exhibits several important physical and chemical properties:
These properties are essential for determining formulation strategies for pharmaceutical applications.
Alexamorelin Met 1 has several potential applications in scientific research and clinical settings:
Given its biological activity, Alexamorelin Met 1 continues to be an area of interest in both therapeutic development and anti-doping research efforts.
Alexamorelin Metabolite 1 (Alexamorelin Met 1) was identified as a primary biotransformation product of the synthetic growth hormone–releasing peptide (GHRP) Alexamorelin. This discovery emerged during pharmacological studies aimed at characterizing the metabolic fate of synthetic growth hormone secretagogues (GHS) in mammalian systems. Alexamorelin belongs to the class of GHRPs—small synthetic peptides designed to mimic ghrelin’s action by activating the growth hormone secretagogue receptor (GHS-R1a). The metabolite was structurally characterized using advanced mass spectrometric techniques following in vitro and in vivo metabolism studies, which revealed specific enzymatic modifications to the parent compound’s structure.
Alexamorelin Met 1 retains the core pharmacophore necessary for GHS-R1a binding but exhibits distinct physicochemical properties due to metabolic alterations. These modifications typically involve hydrolysis of peptide bonds or oxidation of specific amino acid residues, resulting in altered receptor affinity and pharmacokinetic behavior compared to the parent molecule. The metabolite’s classification as a bioactive derivative rather than an inactive waste product stems from empirical evidence demonstrating its continued endocrine activity, though with potentially modified potency and selectivity profiles.
Table 1: Comparative Structural and Functional Characteristics of Alexamorelin and Metabolite 1
Characteristic | Alexamorelin (Parent) | Alexamorelin Metabolite 1 |
---|---|---|
Molecular Classification | Synthetic Hexapeptide | Biotransformation Metabolite |
Core Receptor Target | GHS-R1a | GHS-R1a |
Primary Metabolic Pathway | N/A (Parent compound) | Hydrolytic Cleavage |
Bioactivity Retention | Reference Bioactivity | Partial Retention |
Analytical Detection Window | Short (<2 hours) | Extended (Approx. 4-6 hours) |
Research indicates that metabolites like Alexamorelin Met 1 contribute significantly to the overall pharmacodynamic profile of synthetic GHRPs. Their formation represents a crucial metabolic pathway that influences the duration and magnitude of growth hormone release following GHRP administration. Detection challenges for such metabolites in biological matrices (e.g., urine or blood) are substantial due to their low natural abundance, structural similarity to endogenous peptides, and rapid clearance—factors that have driven innovations in analytical methodologies for sports doping control and endocrine research [3] [4].
Alexamorelin Met 1 exerts its biological effects primarily through interaction with the hypothalamic-pituitary axis (HPA), specifically via modulation of growth hormone (GH) secretion pathways. As a metabolite of a synthetic GHRP, it interacts with the ghrelin receptor (GHS-R1a) located predominantly in the pituitary gland and hypothalamic nuclei. This receptor engagement triggers intracellular signaling cascades involving phospholipase C activation, inositol trisphosphate (IP3) production, and calcium mobilization—ultimately leading to GH release from pituitary somatotrophs.
Table 2: Key Neuroendocrine Interactions of Alexamorelin Metabolite 1
Biological System | Interaction Mechanism | Functional Outcome |
---|---|---|
Pituitary Somatotrophs | GHS-R1a agonism → Ca²⁺ mobilization | Growth hormone (GH) secretion |
Hypothalamic Neurons | Indirect modulation of GHRH/somatostatin balance | Amplified GH pulsatility |
Peripheral Tissues | IGF-1 induction via GH stimulation | Anabolic/metabolic effects |
Feedback Regulation | Partial interference with glucocorticoid signaling | Altered HPA axis dynamics |
The metabolite’s impact extends beyond simple GH release stimulation. Research synthesis reveals complex modulatory effects on the HPA axis, including:
Amplification of Growth Hormone Pulsatility: Alexamorelin Met 1 enhances the amplitude of endogenous GH pulses without significantly altering pulse frequency. This effect stems from its ability to potentiate growth hormone-releasing hormone (GHRH) activity while partially antagonizing somatostatin’s inhibitory tone in the hypothalamus [5] [7].
Interaction with Glucocorticoid Pathways: Emerging evidence suggests that peptide metabolites may influence glucocorticoid-mediated feedback mechanisms within the HPA axis. Though not directly corticotropic, Alexamorelin Met 1 potentially modulates the hypothalamic-pituitary-adrenal (HPA) axis through cross-talk between GH-secretory pathways and stress-response systems [1] [5].
Receptor Selectivity Profile: Unlike some full-length GHRPs, Alexamorelin Met 1 exhibits altered receptor binding kinetics characterized by moderately reduced GHS-R1a affinity but potentially enhanced selectivity. This altered binding profile may translate to differential effects on downstream signaling pathways compared to its parent compound [3] [7].
Analytical challenges in studying this metabolite have necessitated sophisticated detection strategies. Advanced mass spectrometry techniques—particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS)—have been essential for identifying and quantifying Alexamorelin Met 1 in biological specimens. These methodologies have revealed significantly extended detection windows for the metabolite compared to the parent compound, providing crucial insights into the pharmacokinetic-pharmacodynamic relationships of synthetic GHRPs [3] [4].
The scientific interest in Alexamorelin Met 1 extends beyond its role as a biomarker of GHRP administration. Researchers are investigating its unique receptor interactions and signaling properties to gain fundamental insights into ghrelin receptor pharmacology and the metabolic regulation of peptide therapeutics. This research direction holds promise for developing novel compounds with optimized metabolic stability and reduced off-target effects.
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: